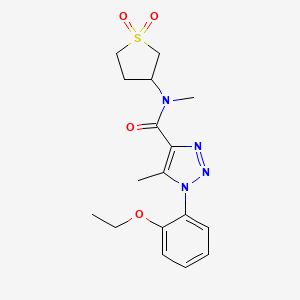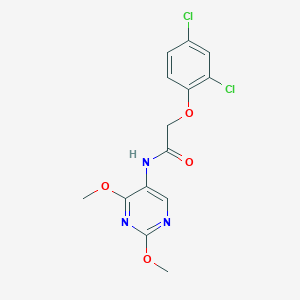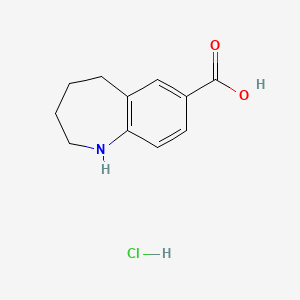
N-(1,1-dioxidotetrahydrothiophène-3-yl)-1-(2-éthoxyphényl)-N,5-diméthyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel anticancéreux
STK952503 s'est avéré prometteur comme agent anticancéreux. Les chercheurs étudient sa capacité à inhiber la croissance tumorale en ciblant des voies spécifiques impliquées dans la prolifération des cellules cancéreuses. Des études précliniques suggèrent qu'il pourrait interférer avec la réplication de l'ADN et la division cellulaire, ce qui en fait un candidat potentiel pour de nouvelles thérapies contre le cancer .
Activité antimicrobienne
Le composé présente des propriétés antimicrobiennes contre divers agents pathogènes, notamment les bactéries, les champignons et les virus. Les scientifiques explorent son mécanisme d'action et ses applications potentielles dans le développement de nouveaux antibiotiques ou médicaments antiviraux. STK952503 pourrait jouer un rôle crucial dans la lutte contre les microbes résistants aux médicaments .
Effets anti-inflammatoires
STK952503 a été étudié pour ses propriétés anti-inflammatoires. Il peut moduler les réponses immunitaires et réduire l'inflammation en ciblant des voies de signalisation spécifiques. Les chercheurs étudient son potentiel dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
Applications neuroprotectrices
Des études in vitro et animales suggèrent que STK952503 pourrait avoir des effets neuroprotecteurs. Il pourrait potentiellement atténuer les dommages neuronaux causés par le stress oxydatif, ce qui le rend pertinent pour les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
Troubles métaboliques
Les chercheurs explorent l'impact de STK952503 sur les voies métaboliques. Il peut influencer le métabolisme du glucose, la régulation des lipides et la sensibilité à l'insuline. Des recherches sur son potentiel en tant qu'agent thérapeutique pour le diabète et l'obésité sont en cours .
Biologie chimique et conception de médicaments
STK952503 sert d'échafaudage précieux pour les études de biologie chimique et la conception de médicaments. Sa structure et sa réactivité uniques en font une cible attrayante pour les chimistes médicinaux. En modifiant des groupes fonctionnels spécifiques, les chercheurs peuvent créer des dérivés présentant des propriétés améliorées pour des applications spécifiques .
Ces applications mettent en évidence la polyvalence de STK952503 et soulignent son impact potentiel dans diverses disciplines scientifiques. Gardez à l'esprit que la recherche en cours peut révéler des applications supplémentaires ou affiner notre compréhension de ses propriétés. Si vous souhaitez des informations plus détaillées sur un domaine spécifique, n'hésitez pas à demander .
Mécanisme D'action
Mode of Action
The mode of action of STK952503 involves its interaction with its targets within the cell. It is hypothesized that the compound binds to these targets, leading to a series of biochemical reactions . The exact nature of these interactions and the resulting changes within the cell are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to a cascade of downstream effects
Result of Action
The molecular and cellular effects of STK952503’s action are still being studied. Preliminary research suggests that the compound may induce changes at the cellular level, potentially influencing cell function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK952503. Factors such as temperature, pH, and the presence of other compounds can affect how STK952503 interacts with its targets and carries out its functions . Understanding these environmental influences is crucial for optimizing the use of this compound.
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-15-8-6-5-7-14(15)21-12(2)16(18-19-21)17(22)20(3)13-9-10-26(23,24)11-13/h5-8,13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKPMAZBRZACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494621.png)

![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)


![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

